Due to its chirality, (2S,4S)-(+)-2,4-pentanediol can act as a chiral pool starting material for the synthesis of other chiral compounds. Its hydroxyl groups can be readily transformed into various functional groups, allowing chemists to create new molecules with desired stereocenters. This is crucial in developing drugs and other biologically active molecules, as their effectiveness often depends on their stereochemistry.
(2S,4S)-(+)-2,4-Pentanediol can be used as a building block in the synthesis of biodegradable polymers. These polymers have potential applications in various fields, including drug delivery, tissue engineering, and sustainable materials development. The diol functionality allows for cross-linking and polymerization, leading to the formation of tailored materials with desired properties.
(2S,4S)-(+)-2,4-Pentanediol is a chiral compound with the molecular formula CHO and a molecular weight of 104.15 g/mol. It is characterized by two hydroxyl groups located at the second and fourth carbon atoms of a five-carbon chain. This compound is a stereoisomer of 2,4-pentanediol, specifically the enantiomer that exhibits optical activity due to its specific spatial arrangement of atoms. The IUPAC name reflects its stereochemistry, indicating that both chiral centers are in the S configuration.
The compound appears as a solid at room temperature and has various synonyms including 2,4-amylene glycol and pentanediol-2,4. Its structure can be represented as follows:
textHO-CH(CH3)-CH(OH)-CH2-CH3
These reactions are significant in synthetic organic chemistry for producing various derivatives.
Research indicates that (2S,4S)-(+)-2,4-pentanediol exhibits notable biological activities. It has been studied for its potential as a chiral building block in pharmaceuticals due to its ability to influence the stereochemical outcomes of reactions involving other chiral compounds. Some studies also suggest it may have antimicrobial properties, although more research is needed to fully elucidate its biological effects.
Several methods exist for synthesizing (2S,4S)-(+)-2,4-pentanediol:
Studies have explored the interactions of (2S,4S)-(+)-2,4-pentanediol with other compounds in mixed solvents. For instance, enthalpic pairwise interactions with isomers of 2,4-pentanediol in dimethyl sulfoxide-water mixtures have been investigated to understand solvation dynamics and molecular behavior in solution . These interactions are crucial for applications in drug formulation and delivery systems.
Several compounds share structural similarities with (2S,4S)-(+)-2,4-pentanediol:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
1,3-Butanediol | CHO | Shorter carbon chain; used in antifreeze |
1,5-Pentanediol | CHO | Longer carbon chain; different physical properties |
2,3-Butanediol | CHO | Different stereochemistry; used as solvent |
The uniqueness of (2S,4S)-(+)-2,4-pentanediol lies in its specific stereochemistry which imparts distinct physical and chemical properties compared to these similar compounds. Its chirality makes it particularly valuable in asymmetric synthesis and pharmaceutical applications.